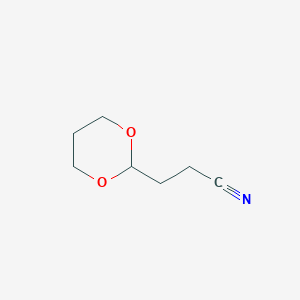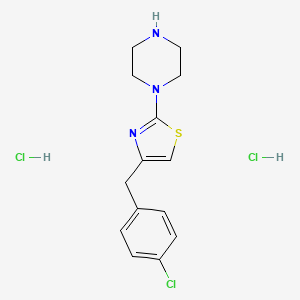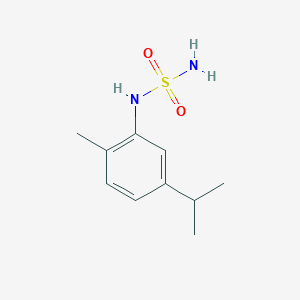
Sulfamide,carvacryl-(7ci,8ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamide, carvacryl- (7CI,8CI): . This compound is a derivative of sulfamide and carvacrol, combining the properties of both functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, carvacryl- (7CI,8CI) typically involves the reaction of carvacrol with sulfamide under controlled conditions. One common method includes the use of chlorosulfonyl isocyanate (CSI) as a reagent, which reacts with carvacrol to form the desired sulfamide derivative . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of Sulfamide, carvacryl- (7CI,8CI) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfamide, carvacryl- (7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfamide, carvacryl- (7CI,8CI) is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity .
Biology: The compound has been studied for its antibacterial properties, showing significant activity against various bacterial strains .
Industry: In the industrial sector, Sulfamide, carvacryl- (7CI,8CI) can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Sulfamide, carvacryl- (7CI,8CI) involves its interaction with bacterial enzymes, inhibiting their activity and thus preventing bacterial growth . The compound targets enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . By inhibiting this enzyme, the compound disrupts the bacterial metabolic pathway, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Carvacrol: A phenolic compound with antimicrobial and anticancer properties.
Uniqueness: Sulfamide, carvacryl- (7CI,8CI) combines the properties of both sulfamide and carvacrol, making it unique in its dual functionality
Eigenschaften
CAS-Nummer |
6825-29-2 |
|---|---|
Molekularformel |
C10H16N2O2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-yl-2-(sulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)9-5-4-8(3)10(6-9)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14) |
InChI-Schlüssel |
PPTUAHLABOVWDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C)NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
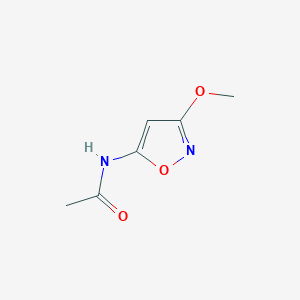
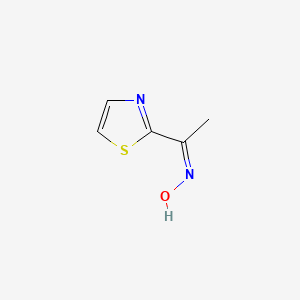
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
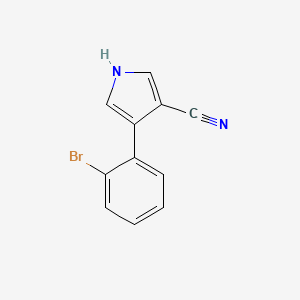
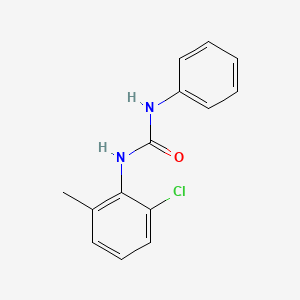
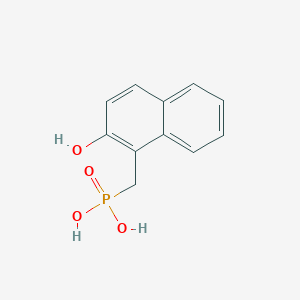
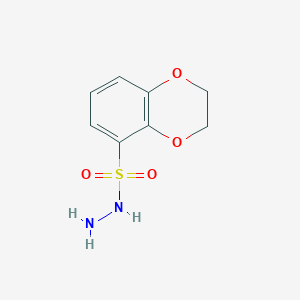
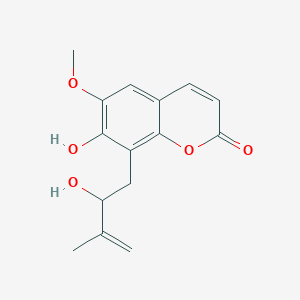
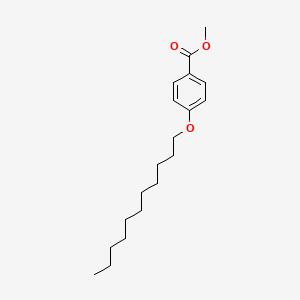
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
